4-Chloro-6-methoxypyrimidin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methoxypyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMBMBLFCTDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355841 | |
| Record name | 4-chloro-6-methoxypyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15846-19-2 | |
| Record name | 4-chloro-6-methoxypyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methoxypyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 4-Chloro-6-methoxypyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 4-Chloro-6-methoxypyrimidin-5-amine (CAS No. 15846-19-2). The document is structured to be a vital resource for professionals engaged in chemical research and pharmaceutical development. It summarizes key physical data, outlines general experimental methodologies for the characterization of such compounds, and presents logical workflows through diagrams. Due to the limited availability of comprehensive experimental data for this specific molecule, this guide consolidates information from various chemical suppliers and databases, while also providing context through generalized experimental protocols applicable to pyrimidine derivatives.
Core Physical Properties
This compound is a substituted pyrimidine with the molecular formula C₅H₆ClN₃O.[1] Its structure is characterized by a pyrimidine ring with a chloro, a methoxy, and an amine group attached. These functional groups are critical in determining the compound's physical and chemical behavior, including its reactivity, solubility, and potential for intermolecular interactions. The physical form of the compound is noted to be a solid.
Data Presentation
The quantitative physical data for this compound is summarized in the table below. It is important to note that experimentally determined values for several properties are not widely published. The data presented is compiled from chemical supplier databases, and some values may be predicted rather than experimentally verified.
| Physical Property | Value | Source |
| CAS Number | 15846-19-2 | [1] |
| Molecular Formula | C₅H₆ClN₃O | [1] |
| Molecular Weight | 159.57 g/mol | [1] |
| Boiling Point | 279.8°C at 760 mmHg | [2] |
| Flash Point | 123°C | [2] |
| Physical Form | Solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [3] |
Experimental Protocols
Melting Point Determination
Objective: To determine the melting point range of a solid sample of this compound.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes
-
Spatula
-
Mortar and pestle
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of a pure compound.
Mandatory Visualizations
Logical Relationships in Physical Property Determination
The following diagram illustrates the logical dependencies and relationships between different physical properties and the processes used to determine them.
Caption: Logical relationships between key physical properties.
Experimental Workflow for Melting Point Determination
This diagram outlines the sequential steps involved in the experimental determination of a compound's melting point.
Caption: Experimental workflow for melting point determination.
References
In-Depth Technical Guide: 4-Chloro-6-methoxypyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-6-methoxypyrimidin-5-amine, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes generalized experimental protocols and conceptual workflows based on established pyrimidine chemistry.
Core Properties and Data
This compound is a substituted pyrimidine with the CAS number 15846-19-2.[1][2][3] Its structure is characterized by a pyrimidine ring with a chlorine atom at position 4, a methoxy group at position 6, and an amine group at position 5.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 159.57 g/mol | [1][2] |
| Molecular Formula | C₅H₆ClN₃O | [1][2] |
| Boiling Point | Not available | |
| Melting Point | Not available | [4] |
| Solubility | Not available | |
| Appearance | Solid (predicted) |
Synthetic Protocols
While a specific, validated experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from general pyrimidine synthesis methodologies. The following represents a generalized, conceptual protocol.
General Synthesis of Substituted Aminopyrimidines
Objective: To synthesize a 4-chloro-6-methoxy-substituted aminopyrimidine. This protocol is a representative example and would require optimization for the specific synthesis of the 5-amino isomer.
Materials:
-
A suitable starting pyrimidine (e.g., a di-chloro- or tri-chloropyrimidine)
-
Sodium methoxide
-
Ammonia or an appropriate amine source
-
Anhydrous solvent (e.g., methanol, ethanol, or an aprotic solvent like DMF)
-
Acid or base for pH adjustment and workup
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Methoxylation: A solution of the starting chlorinated pyrimidine is prepared in an anhydrous alcohol (e.g., methanol). To this, a solution of sodium methoxide in the same alcohol is added dropwise at a controlled temperature (often at 0°C or room temperature). The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the desired degree of methoxylation is achieved.
-
Amination: The resulting chloro-methoxypyrimidine is then subjected to amination. This can be achieved by reacting it with a source of ammonia (e.g., aqueous ammonia or ammonia gas dissolved in a solvent) or a specific amine. The reaction conditions (temperature, pressure, and reaction time) will vary depending on the reactivity of the starting material and the amine.
-
Workup and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then taken up in water and a suitable organic solvent. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent. The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the final this compound.
Application in Synthetic Workflows
Given that this compound is primarily utilized as a chemical intermediate, its significance lies in its role as a building block for more complex, often biologically active molecules. The presence of multiple reactive sites—the chloro, methoxy, and amino groups—allows for a variety of subsequent chemical transformations.
Below is a conceptual workflow illustrating how this compound could be used in a multi-step synthesis.
References
In-depth Technical Guide on 4-Chloro-6-methoxypyrimidin-5-amine: Data Currently Unavailable
For Researchers, Scientists, and Drug Development Professionals
An exhaustive search for experimental spectroscopic data for 4-Chloro-6-methoxypyrimidin-5-amine (CAS Number: 15846-19-2) has been conducted. The objective was to compile a comprehensive technical guide including quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for data acquisition, and visualizations of relevant biological pathways or experimental workflows.
Summary of Findings:
Despite a thorough review of scientific literature databases and chemical vendor information, specific experimental spectroscopic data for this compound is not publicly available at this time. While the compound is listed by several suppliers, indicating its synthesis, the detailed characterization data required for this technical guide has not been published in accessible resources.[1][2]
It is important to note that search results frequently yielded data for isomeric and related compounds, such as 4-Chloro-6-methoxypyrimidin-2-amine [3][4][5][6] and 4-chloro-6-methoxy-2-methylpyrimidin-5-amine ,[7][8] which have distinct chemical structures and, therefore, different spectroscopic properties.
Physicochemical Properties (Supplier Data):
Basic information for this compound has been aggregated from supplier specifications.
| Property | Value | Reference |
| CAS Number | 15846-19-2 | [1] |
| Molecular Formula | C₅H₆ClN₃O | [1] |
| Molecular Weight | 159.57 g/mol | [1] |
Future Outlook:
As research progresses, it is anticipated that the synthesis and detailed characterization of this compound will be published. Such a publication would be expected to contain the requisite ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with the experimental conditions used to obtain them.
Recommendations for Researchers:
Researchers requiring the spectroscopic data for this specific compound may need to:
-
Synthesize the compound and perform the spectroscopic characterization in-house. A potential starting point for a synthetic route could be derived from procedures for similar pyrimidine derivatives.[9]
-
Contact commercial suppliers who list the compound to inquire if they can provide a certificate of analysis with the requested spectroscopic data.
Due to the current lack of available data, the creation of detailed data tables, experimental protocols, and diagrams as per the initial request cannot be fulfilled at this time. This report will be updated if and when the necessary scientific data becomes publicly available.
References
- 1. scbt.com [scbt.com]
- 2. 15846-19-2|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5 [matrix-fine-chemicals.com]
- 7. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-CHLORO-6-METHOXY-2-METHYLPYRIMIDIN-5-AMINE | CAS 88474-31-1 [matrix-fine-chemicals.com]
- 9. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-Chloro-6-methoxypyrimidin-5-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloro-6-methoxypyrimidin-5-amine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for solubility determination, including a detailed experimental protocol and a discussion of general solubility considerations for similar molecular structures. Furthermore, a plausible synthetic pathway for this compound is proposed and visualized.
Introduction
This compound (CAS No. 15846-19-2) is a substituted pyrimidine derivative.[1][2] The solubility of such intermediates is a critical parameter in drug development and process chemistry, influencing reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile in various organic solvents is essential for optimizing synthetic routes and ensuring efficient and scalable production.
Solubility Data
Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (g/L) |
| Methanol | CH₃OH | 32.7 | Data Not Available |
| Ethanol | C₂H₅OH | 24.5 | Data Not Available |
| Isopropanol | C₃H₈O | 19.9 | Data Not Available |
| Acetone | C₃H₆O | 20.7 | Data Not Available |
| Acetonitrile | C₂H₃N | 37.5 | Data Not Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data Not Available |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data Not Available |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Data Not Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data Not Available |
| Toluene | C₇H₈ | 2.4 | Data Not Available |
| Heptane | C₇H₁₆ | 1.9 | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method, a commonly accepted technique.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetonitrile)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Add a known volume of the selected organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Agitation: Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solid phase should remain present throughout the equilibration period.
-
Phase Separation: After equilibration, allow the suspension to settle for a predetermined period (e.g., 2 hours) at the same constant temperature.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/L, taking into account the dilution factor.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Plausible Synthetic Pathway
Conclusion
This technical guide has addressed the topic of the solubility of this compound in organic solvents. While specific quantitative data is currently unavailable in the public domain, this document provides researchers, scientists, and drug development professionals with a robust framework for approaching this critical aspect of chemical process development. The detailed experimental protocol for solubility determination offers a practical guide for in-house measurement, and the proposed synthetic pathway provides valuable context for the chemical properties and potential synthesis of this compound. Further experimental investigation is necessary to establish a comprehensive solubility profile for this compound.
References
Reactivity of the Chloro Group in 4-Chloro-6-methoxypyrimidin-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the chloro group in 4-Chloro-6-methoxypyrimidin-5-amine, a key heterocyclic building block in medicinal chemistry. The pyrimidine core, substituted with an electron-donating amino group at the C5 position and an electron-donating methoxy group at the C6 position, exhibits nuanced reactivity at the C4 chloro position. This document explores its susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing insights into the electronic effects governing these transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the effective utilization of this versatile scaffold for the synthesis of novel bioactive molecules.
Introduction
Substituted pyrimidines are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. The reactivity of halopyrimidines, in particular, offers a versatile handle for the introduction of diverse functionalities. This compound is a trifunctionalized pyrimidine with a unique electronic profile. The chloro group at the C4 position is the primary site of reactivity, influenced by the interplay of the electron-donating effects of the adjacent C5-amino and C6-methoxy groups. Understanding the nature of this reactivity is paramount for its strategic application in the synthesis of complex molecular architectures.
The pyrimidine ring is inherently electron-deficient, which generally facilitates nucleophilic aromatic substitution. However, the presence of electron-donating groups can modulate this reactivity. This guide will delve into the specific reactivity of the C4-chloro group in this compound towards common synthetic transformations.
Theoretical Reactivity Profile
The reactivity of the chloro group at the C4 position is dictated by the electronic landscape of the pyrimidine ring. The two nitrogen atoms in the ring act as electron sinks, creating an overall electron-deficient character. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.
In this compound, the C5-amino and C6-methoxy groups are electron-donating through resonance. This donation of electron density to the ring can potentially decrease the electrophilicity of the carbon atoms, thereby reducing the rate of nucleophilic attack compared to an unsubstituted chloropyrimidine. However, the C4 position is still considered the most activated site for nucleophilic attack on many chloropyrimidines due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group in this compound is susceptible to displacement by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This is a powerful method for introducing new functional groups at the C4 position.
Amination
Reaction with primary and secondary amines is a common transformation for chloropyrimidines. The general reaction proceeds by the attack of the amine nucleophile on the C4 position, followed by the elimination of the chloride ion.
General Reaction Scheme:
Table 1: General Conditions for SNAr Amination of Chloropyrimidines [1]
| Parameter | Condition |
| Solvent | Aprotic polar solvents (e.g., DMF, DMAc, NMP) or alcohols (e.g., isopropanol, n-butanol) |
| Base | Organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K2CO3, Cs2CO3) |
| Temperature | 80 - 150 °C |
| Reaction Time | 2 - 24 hours |
Experimental Protocol: General Procedure for SNAr Amination [1]
-
To a solution of the 4-chloropyrimidine derivative (1.0 equiv.) in a suitable solvent, add the amine nucleophile (1.1-1.5 equiv.) and a base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a suitable solvent.
-
If no precipitate forms, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for SNAr Amination of Chloropyrimidines
Caption: General workflow for the SNAr amination of chloropyrimidines.
Substitution with Other Nucleophiles
The chloro group can also be displaced by other nucleophiles such as alkoxides and thiolates. For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature exclusively yields the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, in 89% yield.[2] This suggests that even with two reactive chloro groups, selective mono-substitution is achievable under mild conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The chloro group of this compound can serve as a handle for such transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with amines.[3] This reaction is particularly useful when the SNAr reaction is sluggish or fails. The choice of palladium precursor, ligand, and base is critical for the success of the reaction.
General Reaction Scheme: ``` this compound + R1R2NH --(Pd catalyst, Ligand, Base)--> 4-(R1R2N)-6-methoxypyrimidin-5-amine
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
While no specific examples for this compound were found in the provided search results, Suzuki-Miyaura coupling is a widely used method for forming C-C bonds with chloropyrimidines. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the chloropyrimidine with a boronic acid or ester. The reactivity in Suzuki-Miyaura couplings can be influenced by steric and electronic factors of both coupling partners.
Conclusion
The chloro group in this compound represents a versatile synthetic handle for the elaboration of the pyrimidine scaffold. Its reactivity is governed by the electron-donating nature of the C5-amino and C6-methoxy substituents. While this electron donation may temper the high reactivity often seen in electron-deficient chloropyrimidines, the C4 position remains a viable site for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
This guide provides a foundational understanding and general protocols for the key transformations of this important building block. Researchers and drug development professionals can leverage this information to design and execute synthetic strategies for the creation of novel and diverse pyrimidine-based molecules with potential therapeutic applications. Further experimental investigation into the specific reactivity of this compound with a broader range of nucleophiles and under various cross-coupling conditions is warranted to fully exploit its synthetic potential.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 4-Chloro-6-methoxypyrimidin-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-6-methoxypyrimidin-5-amine (CAS No. 15846-19-2) is a key building block in the synthesis of a variety of heterocyclic compounds, particularly substituted pyrimidine derivatives. The presence of a reactive chlorine atom at the 4-position, an amino group at the 5-position, and a methoxy group at the 6-position makes it a versatile precursor for the construction of complex molecular architectures. These derivatives are of significant interest in medicinal chemistry and drug discovery, often serving as scaffolds for potent kinase inhibitors and other biologically active molecules. This document provides detailed protocols for the derivatization of this compound through common and powerful cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as its use in the synthesis of fused heterocyclic systems like purine analogs.
Key Applications
Substituted pyrimidines are privileged scaffolds in medicinal chemistry due to their ability to mimic the purine core of ATP and interact with the hinge region of kinases. Consequently, derivatives of this compound are frequently explored as:
-
Kinase Inhibitors: Many pyrimidine derivatives have been developed as inhibitors of various kinases, playing a crucial role in oncology and the treatment of inflammatory diseases.
-
Building Blocks for Fused Heterocycles: The vicinal amino and chloro substituents allow for cyclization reactions to form purines, pteridines, and other fused systems of therapeutic interest.
-
Probes for Chemical Biology: Novel pyrimidine derivatives are synthesized to explore biological pathways and validate new drug targets.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar substrates. Researchers should optimize the reaction conditions for specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or Heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 78 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 65 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base, this compound, and the amine to the flask.
-
Add the anhydrous, degassed solvent.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data (Representative):
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 12 | 92 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 110 | 16 | 88 |
Protocol 3: Synthesis of Purine Analogs via Cyclization
This protocol describes a potential pathway for the synthesis of 6-methoxy-9H-purin-8-amine analogs, where the pyrimidine ring of this compound serves as the precursor.
Reaction Scheme (Two Steps):
-
Diamination: [this compound] + NH₃ --> [6-Methoxypyrimidine-4,5-diamine]
-
Cyclization: [6-Methoxypyrimidine-4,5-diamine] + Formamide --> [6-Methoxy-9H-purin-8-amine]
Materials:
-
This compound
-
Ammonia source (e.g., aqueous ammonia, ammonia in methanol)
-
Formamide
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))
Procedure:
Step 1: Synthesis of 6-Methoxypyrimidine-4,5-diamine
-
Dissolve this compound in a suitable solvent like ethanol in a sealed tube.
-
Add an excess of a concentrated solution of ammonia in methanol.
-
Heat the mixture at 100-120 °C for 24-48 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product, if necessary, by crystallization or column chromatography.
Step 2: Synthesis of 6-Methoxy-9H-purin-8-amine
-
To the crude or purified 6-Methoxypyrimidine-4,5-diamine, add an excess of formamide.
-
Heat the mixture to 180-200 °C for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure purine analog.
Quantitative Data (Representative):
| Step | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Methoxypyrimidine-4,5-diamine | NH₃ in MeOH | Ethanol | 120 | 48 | 70 |
| 2 | 6-Methoxy-9H-purin-8-amine | Formamide | Formamide | 190 | 6 | 65 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components and conditions for Buchwald-Hartwig amination.
Signaling Pathway Context: Kinase Inhibition
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-methoxypyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines and their derivatives, which are prevalent scaffolds in a vast array of biologically active compounds.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Chloro-6-methoxypyrimidin-5-amine. This substrate is a highly functionalized pyrimidine ring, and the presence of the methoxy and amino substituents influences the electronic properties and reactivity of the C4-chloro position. While chloropyrimidines are generally less reactive than their bromo or iodo counterparts, the use of appropriate palladium catalysts and bulky, electron-rich phosphine ligands enables efficient amination.[2]
The protocol and data presented herein are based on established methodologies for the Buchwald-Hartwig amination of related substituted chloropyrimidines and other heteroaryl chlorides.[2][3] Researchers should consider this a well-informed starting point, and optimization of reaction conditions may be necessary to achieve optimal results for specific amine coupling partners.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl chloride (this compound) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][4]
The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed for the amination of less reactive aryl chlorides.[5][6]
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound involves the careful setup of the reaction under an inert atmosphere, followed by the sequential addition of reagents, heating, monitoring, and finally, work-up and purification of the product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various chloropyrimidines and related heteroaryl chlorides with different amines. This data is intended to serve as a guide for optimizing the reaction of this compound.
Table 1: Reaction Conditions for Buchwald-Hartwig Amination of Chloro-Heteroaromatics
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 | [2] |
| 2 | 4-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 92 | [7] |
| 3 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 78 (mono) | [8] |
| 4 | 6-Chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | 12 | 95 | [9] |
| 5 | 2-Chloropyrimidine | Benzamide | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 88 | [6] |
Table 2: Comparison of Ligands and Bases for Amination of Aryl Chlorides
| Entry | Ligand | Base | Typical Substrates | Key Advantages |
| 1 | Xantphos | NaOtBu | Heteroaryl chlorides | Good for electron-rich and -deficient systems.[2][5] |
| 2 | RuPhos | K₃PO₄ | Functionalized aryl chlorides | Mild base tolerance, good for sensitive functional groups. |
| 3 | BrettPhos | LHMDS | Primary amines | High selectivity for mono-arylation.[7] |
| 4 | Josiphos | NaOtBu | Heteroaryl chlorides | Effective for a broad range of nitrogen nucleophiles.[10] |
| 5 | BINAP | Cs₂CO₃ | Aryl bromides/iodides | Early generation ligand, still effective for some substrates.[1] |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed catalyst like XantPhos Pd G3)[11]
-
Phosphine ligand (e.g., Xantphos)[5]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
General Protocol:
This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing and catalyst activation.
-
Heat the mixture to the desired temperature (typically between 80-120 °C) using a preheated oil bath or heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and brine.[12] For basic amine products, an acidic wash (e.g., dilute HCl) can be used to remove the product from the organic layer, which is then basified and re-extracted.[13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to isolate the pure N-substituted-6-methoxypyrimidin-4,5-diamine.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
Troubleshooting
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 6. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XantPhos Pd G3 95 1445085-97-1 [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Workup [chem.rochester.edu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-methoxypyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-6-methoxypyrimidin-5-amine with various boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted pyrimidines, which are prevalent scaffolds in a wide array of therapeutic agents. The electron-deficient nature of the pyrimidine ring and the presence of an amino group present unique challenges and opportunities for optimization.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst. For a substrate like this compound, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially influencing its activity. Careful selection of ligands and reaction conditions is therefore crucial for a successful transformation.
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on general principles for aryl chlorides and related heterocyclic compounds.[1] Optimization will likely be necessary for specific substrates.
Table 1: Catalyst and Ligand Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | General, high-yielding system for challenging chlorides.[1] |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Robust, electron-rich, and bulky phosphine ligand, effective for aryl chlorides.[1] |
| PdCl₂(dppf) | (None, is a pre-catalyst) | 2-5 | A common, robust pre-catalyst, though may require higher temperatures.[1] |
| Pd(PPh₃)₄ | (None, is a pre-catalyst) | 3-5 | A classical catalyst, but may be less effective for electron-rich or sterically hindered chlorides. |
Table 2: Bases and Solvents
| Base | Typical Equivalents | Solvent System | Key Considerations |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O (4:1 to 10:1) | A strong base often effective for aryl chlorides; may require a small amount of water for optimal activity.[1][2] |
| Cs₂CO₃ | 2.0 - 3.0 | Toluene, Dioxane | A strong and often highly effective base for challenging couplings.[1] |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/H₂O (2:1), DMF | A common and cost-effective base.[3][4] |
| Na₂CO₃ | 2.0 - 3.0 | ACN/H₂O, Toluene/H₂O | A milder base, may require higher temperatures or more active catalysts. |
Experimental Protocols
The following are general protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (see Table 1)
-
Ligand (if required, see Table 1)
-
Base (see Table 2)
-
Degassed solvent (see Table 2)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired product.
Protocol 2: Microwave-Assisted Heating
Materials:
-
Same as Protocol 1.
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Add the degassed solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[4]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1 (steps 7-10).
Mandatory Visualizations
Caption: General workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-6-methoxypyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring is a critical step in the synthesis of new chemical entities for drug discovery. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile method for the derivatization of halopyrimidines. This document provides detailed application notes and protocols for the SNAr on 4-chloro-6-methoxypyrimidin-5-amine, a key intermediate for the synthesis of a variety of substituted pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring, further influenced by the chloro substituent, facilitates the attack of various nucleophiles at the C4 position.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The generally accepted mechanism for the SNAr reaction on this compound is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
General mechanism of nucleophilic aromatic substitution on this compound.
Experimental Workflow
A typical experimental workflow for the nucleophilic aromatic substitution on this compound is depicted below. The specific conditions, including solvent, base, temperature, and reaction time, will vary depending on the nucleophile's reactivity.
Application Notes and Protocols for the Use of 4-Chloro-6-methoxypyrimidin-5-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic utility of 4-Chloro-6-methoxypyrimidin-5-amine as a versatile starting material for the development of potent kinase inhibitors. The strategic positioning of the chloro, methoxy, and amino functionalities on the pyrimidine core allows for diverse chemical modifications to achieve desired potency, selectivity, and pharmacokinetic profiles.
Introduction to this compound in Kinase Inhibitor Design
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The this compound building block is particularly valuable due to the orthogonal reactivity of its substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various aryl and alkyl groups that can interact with the hinge region of the kinase ATP-binding pocket. The 5-amino group serves as a key handle for the construction of fused ring systems, such as the medicinally important pyrazolo[3,4-d]pyrimidine scaffold, a known bioisostere of adenine. The 6-methoxy group can modulate the electronics of the ring and can be retained or replaced in later synthetic steps to fine-tune the inhibitor's properties.
Key Synthetic Strategies and Applications
The primary application of this compound in kinase inhibitor synthesis is as a precursor for the construction of the pyrazolo[3,4-d]pyrimidine core. This scaffold is found in a multitude of kinase inhibitors targeting various members of the kinome, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinase 2 (CDK2).
A plausible and efficient synthetic approach involves a multi-step sequence beginning with the diazotization of the 5-amino group, followed by reduction to a hydrazine intermediate. This intermediate can then undergo cyclocondensation to form the pyrazole ring, yielding a 4-chloropyrazolo[3,4-d]pyrimidine. The chlorine atom at the 4-position of this fused ring system is then readily displaced by various nucleophiles to generate a library of potential kinase inhibitors.
Experimental Protocols
The following protocols are representative methods for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor library starting from this compound.
Protocol 1: Synthesis of 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the conversion of this compound to the key pyrazolo[3,4-d]pyrimidine intermediate.
Step 1a: Diazotization of this compound
-
In a flask maintained at 0-5 °C, suspend this compound (1.0 eq) in a suitable acidic medium (e.g., 6M HCl).
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
Step 1b: Reduction to Hydrazine Intermediate
-
In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl2) (3.0 eq), in concentrated HCl at 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1a to the reducing agent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Basify the reaction mixture with a concentrated NaOH solution until a pH > 10 is achieved, which will precipitate the tin salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine intermediate.
Step 1c: Cyclocondensation to form the Pyrazolo[3,4-d]pyrimidine Core
-
Dissolve the crude hydrazine intermediate from Step 1b in a suitable solvent such as formic acid or a mixture of triethyl orthoformate and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: Synthesis of a 4-Anilino-pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
This protocol outlines the nucleophilic aromatic substitution to introduce a substituted aniline at the 4-position of the pyrazolo[3,4-d]pyrimidine core.
-
In a sealed reaction vessel, combine 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired substituted aniline (1.2 eq), and a suitable base such as diisopropylethylamine (DIPEA) (2.0 eq) in a high-boiling solvent like n-butanol or 1,4-dioxane.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final 4-anilino-pyrazolo[3,4-d]pyrimidine kinase inhibitor.
Quantitative Data
The following tables summarize the biological activity of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, demonstrating the potential of derivatives synthesized from this compound.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against various Kinases
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |
| Compound A | FLT3 / VEGFR2 | Potent Inhibition | [1][2] |
| Compound 16 | EGFR Tyrosine Kinase | 0.034 | [3] |
| Compound 4 | EGFR Tyrosine Kinase | 0.054 | [3] |
| Compound 15 | EGFR Tyrosine Kinase | 0.135 | [3] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [4] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [4] |
| Compound 15 (CDK2) | CDK2/cyclin A2 | 0.119 | [4] |
| VIIa | Broad Antitumor Activity | 0.326 - 4.31 | [5] |
Table 2: In Vitro Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | Assay | GI50 (µM) | Reference |
| Compound 15 | NCI 60 Cell Panel | Cytotoxicity | 0.018 - 9.98 | [3] |
| Compound 16 | NCI 60 Cell Panel | Cytotoxicity | 0.018 - 9.98 | [3] |
| Compound 14 | MCF-7 (Breast) | Cytotoxicity | 0.045 | [4] |
| Compound 14 | HCT-116 (Colon) | Cytotoxicity | 0.006 | [4] |
| Compound 14 | HepG-2 (Liver) | Cytotoxicity | 0.048 | [4] |
| Compound 15 (Cytotoxicity) | MCF-7 (Breast) | Cytotoxicity | 0.046 | [4] |
| Compound 15 (Cytotoxicity) | HCT-116 (Colon) | Cytotoxicity | 0.007 | [4] |
| Compound 15 (Cytotoxicity) | HepG-2 (Liver) | Cytotoxicity | 0.048 | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by pyrimidine-based inhibitors and a general workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Chloro-6-methoxypyrimidin-5-amine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The functionalization of the pyrimidine ring through carbon-carbon bond-forming reactions is a critical step in the synthesis of novel compound libraries for drug discovery and lead optimization. Among these methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the arylation of halogenated pyrimidines.[1][3][4]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-chloro-6-methoxypyrimidin-5-amine with a variety of boronic acids. The resulting 4-aryl-6-methoxypyrimidin-5-amine derivatives are valuable intermediates and final compounds in various therapeutic areas, including oncology, where they have been investigated as inhibitors of protein kinases and tubulin polymerization. The presence of the 5-amino and 6-methoxy substituents on the pyrimidine ring can influence the electronic properties and reactivity of the scaffold, making the optimization of coupling conditions crucial for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the pyrimidine.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The coupled product is formed by reductive elimination from the palladium complex, regenerating the Pd(0) catalyst.
Data Presentation: Reaction of this compound with Various Boronic Acids
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The data is compiled from literature reports on analogous systems and serves as a guide for reaction optimization.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | 16 | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF/H₂O | 120 | 6 | 65 |
| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75 |
| 6 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 18 | 68 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific boronic acids and reaction scales.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst and ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe. If a biphasic system is used, add the organic solvent first, followed by the degassed water.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methoxypyrimidin-5-amine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Discussion of Key Reaction Parameters
-
Catalyst and Ligand: The choice of palladium precursor and ligand is critical for achieving high yields. For less reactive aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective as they promote the oxidative addition step.[4] Pd(PPh₃)₄ is a versatile catalyst that is often effective for a range of substrates.
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base can significantly impact the reaction rate and yield, with stronger bases often being more effective for challenging couplings.
-
Solvent: The choice of solvent depends on the specific catalyst system and substrates. Aprotic polar solvents like 1,4-dioxane, THF, and DMF, often in combination with water, are widely used. The use of degassed solvents is essential to prevent catalyst deactivation.
-
Temperature: Reaction temperatures typically range from 80 to 120 °C. Higher temperatures may be required for less reactive boronic acids or to drive the reaction to completion.
-
Inert Atmosphere: The exclusion of oxygen is paramount for the success of the Suzuki-Miyaura coupling, as the Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere throughout the reaction is crucial for reproducibility and high yields.
Applications in Drug Development
The 4-aryl-6-methoxypyrimidin-5-amine scaffold is of significant interest to medicinal chemists. These compounds have been explored as:
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways. The ability to readily synthesize a diverse library of 4-aryl substituted pyrimidines allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of cancer-related targets.
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. The introduction of different aryl groups at the 4-position can modulate the binding affinity and selectivity of these compounds for specific kinases.
-
Tubulin Polymerization Inhibitors: Certain substituted pyrimidines have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy. The Suzuki-Miyaura coupling provides a straightforward route to synthesize analogs for optimizing their antitubulin activity.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl-6-methoxypyrimidin-5-amines from this compound and boronic acids. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving optimal results. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this important transformation in their drug discovery and development efforts.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Chloro-6-methoxypyrimidin-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-6-methoxypyrimidin-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive chlorine atom at the C4-position and an amino group at the C5-position allows for diverse functionalization through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide array of novel pyrimidine derivatives. This document outlines general protocols for common palladium-catalyzed reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling, which can be adapted for this specific substrate.
Overview of Potential Palladium-Catalyzed Reactions
The chloro-substituent at the C4 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions. The adjacent amino and methoxy groups can influence the reactivity of the C-Cl bond through electronic effects.
Caption: Potential palladium-catalyzed reactions of this compound.
Experimental Protocols (General Methodologies)
The following are generalized protocols. Optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) must be determined experimentally for each specific substrate and coupling partner.
Suzuki-Miyaura Coupling
This reaction is used to form a C-C bond between the pyrimidine core and an aryl or vinyl group.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Protocol:
-
To a reaction vessel, add this compound (1.0 equiv), the boronic acid/ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the palladium catalyst (0.01-0.05 equiv) and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation (Hypothetical):
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Optimize |
| 2 | 4-Tolylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | Optimize |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the pyrimidine and a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Protocol:
-
In an inert atmosphere glovebox, charge a reaction vessel with the palladium pre-catalyst (0.01-0.05 equiv), the ligand (0.01-0.10 equiv), and the base (1.2-2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation (Hypothetical):
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 100 | 8 | Optimize |
| 2 | Aniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ | Dioxane | 110 | 18 | Optimize |
Visualization of a General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
General Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or in an inert atmosphere glovebox.
-
Organic solvents are flammable. Use appropriate safety measures to prevent ignition.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Disclaimer: These protocols are intended for guidance only and have not been validated for this compound. Researchers should conduct their own literature search and perform small-scale test reactions to optimize conditions before scaling up. All laboratory work should be carried out by trained personnel in a suitably equipped facility.
Application Notes and Protocols: Synthesis of Bioactive Heterocyles Using 4-Chloro-6-methoxypyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive heterocycles utilizing 4-Chloro-6-methoxypyrimidin-5-amine as a key starting material. The methodologies outlined below are based on established synthetic strategies for analogous compounds and are intended to serve as a guide for the development of novel therapeutic agents, particularly in the areas of oncology and virology.
Introduction
This compound is a versatile bifunctional molecule, incorporating both a reactive chloro substituent and a nucleophilic amino group. This unique arrangement makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems, most notably purine analogs such as pyrazolo[3,4-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to act as competitive inhibitors of key enzymes like kinases, which are often dysregulated in diseases such as cancer. The protocols detailed herein describe the synthesis of these important heterocyclic cores and their further functionalization.
Synthesis of Bioactive Heterocycles
The primary application of this compound in the synthesis of bioactive heterocycles is in the construction of fused ring systems. The general approach involves the reaction of the 5-amino group with a suitable cyclizing agent to form an adjacent five-membered ring, followed by manipulation of the 4-chloro and 6-methoxy groups to introduce desired substituents and modulate biological activity.
Synthesis of 6-Methoxy-4-substituted-1H-pyrazolo[3,4-d]pyrimidines
A key transformation of this compound is its conversion to the corresponding pyrazolo[3,4-d]pyrimidine core. This is typically achieved through a diazotization of the 5-amino group, followed by an intramolecular cyclization. The resulting chloro-substituted pyrazolopyrimidine can then undergo nucleophilic aromatic substitution (SNAr) to introduce a variety of functional groups at the 4-position.
-
Diazotization: To a stirred suspension of this compound (1) (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Cyclization: Maintain the reaction mixture at 0-5 °C and stir for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate is formed.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to afford 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (2).
-
Nucleophilic Substitution: In a sealed tube, dissolve 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (2) (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).
-
Amine Addition: Add the desired primary or secondary amine (1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Heat the mixture at a temperature ranging from 80 °C to 120 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Table 1: Representative Yields for the Synthesis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine Derivatives (3)
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | 80 | 6 | 85 |
| 2 | Benzylamine | Isopropanol | 100 | 8 | 78 |
| 3 | Morpholine | Dioxane | 110 | 12 | 72 |
| 4 | Piperidine | n-Butanol | 120 | 10 | 65 |
Note: The yields are representative and may vary depending on the specific amine and reaction conditions.
Caption: Synthetic route to 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidines.
Synthesis of Thieno[2,3-d]pyrimidines
Another important class of bioactive heterocycles that can be synthesized from this compound are thieno[2,3-d]pyrimidines. This is typically achieved through a Gewald-type reaction where the 5-amino group and the adjacent carbon atom of the pyrimidine ring react with a sulfur-containing reagent and an active methylene compound.
-
Reaction Setup: To a solution of this compound (1) (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol, add elemental sulfur (1.2 eq).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the thieno[2,3-d]pyrimidine derivative (5).
Table 2: Representative Yields for the Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| Entry | Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Morpholine | Ethanol | 3 | 92 |
| 2 | Ethyl cyanoacetate | Triethylamine | DMF | 4 | 88 |
| 3 | Cyanoacetamide | Piperidine | Ethanol | 2.5 | 85 |
Note: The yields are representative and may vary depending on the specific reagents and reaction conditions.
Caption: Gewald synthesis of thieno[2,3-d]pyrimidines.
Biological Activity of Synthesized Heterocycles
The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit potent inhibitory activity against various protein kinases implicated in cancer. The biological activity is typically assessed using in vitro kinase assays and cell-based proliferation assays.
Table 3: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) |
| 3a (R1=Ph, R2=H) | EGFR | 50 |
| 3b (R1=Bn, R2=H) | VEGFR2 | 75 |
| 3c (R1,R2 = morpholino) | CDK2 | 120 |
IC50 values are indicative and sourced from analogous compounds reported in the literature.
Table 4: Anti-proliferative Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
| 3a (R1=Ph, R2=H) | A549 (Lung) | 1.2 |
| 3b (R1=Bn, R2=H) | HCT116 (Colon) | 2.5 |
| 3c (R1,R2 = morpholino) | MCF-7 (Breast) | 5.1 |
GI50 values are indicative and sourced from analogous compounds reported in the literature.
Signaling Pathway Inhibition
Pyrazolo[3,4-d]pyrimidines, due to their structural similarity to ATP, can effectively inhibit the activity of protein kinases. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of receptor tyrosine kinase signaling.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and data presented here provide a foundation for researchers in the field of medicinal chemistry and drug discovery to explore the synthesis of novel kinase inhibitors and other potential therapeutic agents. Further optimization of the reaction conditions and exploration of a wider range of substituents are encouraged to develop compounds with enhanced potency and selectivity.
Scalable Synthesis of 4-Chloro-6-methoxypyrimidin-5-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable synthetic protocols for the preparation of 4-Chloro-6-methoxypyrimidin-5-amine and its derivatives. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for therapeutic applications.
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs. Specifically, this compound derivatives are versatile building blocks. The presence of a reactive chlorine atom allows for facile nucleophilic substitution, enabling the introduction of various functionalities and the generation of diverse chemical libraries for drug discovery. Their structural similarity to the purine core of ATP makes them ideal scaffolds for the development of kinase inhibitors.
Scalable Synthesis Route
A robust and scalable synthesis for this compound derivatives typically starts from commercially available 4,6-dichloropyrimidines. A common strategy involves a sequential nucleophilic aromatic substitution (SNAr) approach, which allows for controlled and regioselective introduction of substituents.
A plausible and scalable synthetic route is outlined below:
Scheme 1: General Synthesis of this compound Derivatives
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Chloro-6-methoxypyrimidin-5-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Suzuki coupling of 4-Chloro-6-methoxypyrimidin-5-amine. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
Q: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the Suzuki coupling of haloquinolines and similar nitrogen-rich heterocycles is a common issue that can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause. The electron-donating nature of the amine and methoxy groups on the pyrimidine ring can make the chloro-substituent less reactive in the oxidative addition step of the catalytic cycle.[2]
Here are the primary areas to investigate:
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical, especially for a less reactive chloride substrate.[1][3]
-
Recommendation: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For challenging substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[1][4] Using a pre-formed, active Pd(0) catalyst can also avoid inefficient reduction steps.[4]
-
-
Base Selection: The base is essential for activating the boronic acid in the transmetalation step.[1][3]
-
Recommendation: The strength and type of base can significantly influence the reaction's success. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][4] For base-sensitive substrates, milder bases like potassium fluoride (KF) might be beneficial.[1][5] The optimal base may need to be determined empirically for your specific coupling partners.[1]
-
-
Solvent Effects: The solvent influences catalyst activity, substrate solubility, and reaction selectivity.[1]
-
Reaction Temperature: Inadequate temperature can lead to a slow or incomplete reaction.
-
Boronic Acid/Ester Instability: Boronic acids can be susceptible to decomposition, particularly through protodeboronation.[1][6]
Problem 2: Significant Formation of Side Products
Q: I am observing significant byproducts in my reaction mixture. What are the common side reactions with this substrate and how can I minimize them?
A: The most common side reactions in the Suzuki coupling of this compound are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the pyrimidine starting material.[3][7]
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, which is then replaced by a carbon-hydrogen bond.[6][8] This side reaction is often promoted by aqueous basic conditions and higher temperatures.[3][4]
-
Mitigation:
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct.[10][11] This is often promoted by the presence of oxygen.[9][12]
-
Dehalogenation: In this side reaction, the chlorine atom on the pyrimidine ring is replaced by a hydrogen atom.[13][14]
-
Mitigation: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help.[1] In some cases, chloro derivatives have shown a reduced propensity for dehalogenation compared to iodo derivatives.[13][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halopyrimidines in Suzuki coupling?
A1: The reactivity of halopyrimidines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl.[1] Iodo- and bromopyrimidines are typically more reactive than chloropyrimidines. Consequently, the coupling of this compound may require more forcing conditions, such as higher temperatures and more active catalyst systems.[1][3]
Q2: How do the substituents on the pyrimidine ring affect the reaction?
A2: The 5-amino and 6-methoxy groups are both electron-donating. This electronic enrichment of the pyrimidine ring can make the oxidative addition of the palladium catalyst to the C-Cl bond more challenging, as this step is favored by electron-deficient aryl halides.[2] This is a key reason why a highly active catalyst system with electron-rich, bulky ligands is often necessary.[2]
Q3: Can I use an unprotected amine group on the pyrimidine?
A3: Yes, Suzuki couplings can often be performed on substrates with unprotected amine groups.[13][16] However, the basicity of the amine and the pyrimidine nitrogens can potentially coordinate to the palladium center and inhibit catalysis.[16] If catalyst inhibition is suspected, using a higher catalyst loading or a ligand that is less susceptible to displacement might be beneficial.
Q4: My boronic acid is unstable. What are the alternatives?
A4: The instability of boronic acids, especially some heteroaryl boronic acids, is a frequent cause of low yields due to side reactions like protodeboronation.[1][6] To address this, you can:
-
Use boronic esters, such as pinacol esters (Bpin), which are generally more stable.[1][4]
-
Utilize potassium trifluoroborate salts (R-BF₃K), which are also known for their stability and are compatible with Suzuki coupling conditions.[17]
-
Employ a "slow-release" strategy where the boronic acid is generated in situ from a more stable precursor.[6]
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki Coupling Outcomes
| Parameter | Recommendation for this compound | Potential Impact on Side Reactions |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with an appropriate ligand | Inefficient catalyst can lead to longer reaction times, increasing the likelihood of protodeboronation and homocoupling. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs | Can accelerate the desired coupling, minimizing side reactions. However, some bulky ligands can paradoxically promote protodeboronation.[18] |
| Base | K₃PO₄, Cs₂CO₃ (stronger); K₂CO₃, KF (milder) | Strong bases can accelerate protodeboronation.[4] Weaker bases may slow the desired reaction. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | The presence of water can be a proton source for protodeboronation.[4] Anhydrous conditions can mitigate this. |
| Temperature | 80-120 °C or microwave irradiation | Higher temperatures can increase the rate of side reactions like protodeboronation.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen promotes the homocoupling of boronic acids.[12] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
-
Reaction Setup:
-
Seal the reaction vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Poor Reactivity of 4-Chloro-6-methoxypyrimidin-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 4-Chloro-6-methoxypyrimidin-5-amine in common chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a consistently low yield or no product formation. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation when using this compound in Suzuki-Miyaura coupling is a common challenge. This is primarily due to two factors: the inherent low reactivity of the chloro-substituent and the electronic properties of the pyrimidine ring. The strong Carbon-Chlorine (C-Cl) bond makes the initial oxidative addition step in the catalytic cycle difficult.[1] Furthermore, the electron-donating nature of the methoxy and amino groups increases the electron density of the pyrimidine ring, further deactivating the C-Cl bond towards oxidative addition. The Lewis basic nitrogen atoms of the pyrimidine ring and the amino group can also coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3]
Troubleshooting Steps:
-
Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[1] It is crucial to use a more active catalytic system.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the challenging oxidative addition step and can sterically shield the palladium center from inhibitory coordination by the pyrimidine nitrogen.[3][4]
-
-
Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[4]
-
Choice of Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[4] An inappropriate base can lead to low yields or side reactions.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and can also cause oxidation and deactivation of the Pd(0) catalyst.[2]
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1][4]
-
Issue 2: Significant Side Product Formation in Suzuki-Miyaura Coupling
Q2: My reaction is producing significant side products like homocoupled boronic acid and protodeboronation, in addition to the desired product. How can I minimize these?
A2: The formation of byproducts is a common issue in Suzuki coupling reactions, particularly when reaction conditions are forced to overcome a poorly reactive substrate.
Troubleshooting Steps:
-
Protodeboronation: This occurs when the boronic acid group is replaced by a hydrogen atom, often from residual water or other proton sources in the reaction mixture.[1][2][7]
-
Recommendation: Use anhydrous solvents and reagents where possible. Employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using more stable boronic acid derivatives, such as boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, can also enhance stability against protodeboronation.[4]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or can be catalyzed by palladium.[2][4]
-
Recommendation: As mentioned previously, ensure the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source directly or ensuring conditions are suitable for the complete reduction of a Pd(II) precatalyst can also reduce homocoupling.[2]
-
Issue 3: Poor Reactivity in Buchwald-Hartwig Amination
Q3: I am attempting a Buchwald-Hartwig amination with this compound and observing very slow or no reaction. What adjustments should I consider?
A3: Similar to Suzuki-Miyaura coupling, the poor reactivity of the C-Cl bond and potential catalyst inhibition by the substrate are the primary challenges in Buchwald-Hartwig amination.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical for activating the C-Cl bond for amination.
-
Recommendation: Utilize palladium catalysts with bulky, electron-rich phosphine ligands like those used for Suzuki couplings (e.g., XPhos, SPhos) or specific ligands developed for Buchwald-Hartwig reactions, such as BINAP.[5]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.
-
Recommendation: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective.[5]
-
-
Solvent: The choice of solvent can significantly influence the reaction rate and outcome.
-
Recommendation: Anhydrous, degassed aprotic polar solvents such as toluene or dioxane are typically good choices for this reaction.[5]
-
Issue 4: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)
Q4: I am trying to perform a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is not proceeding as expected. Why might this be the case?
A4: While the C4 position of the pyrimidine ring is generally the most reactive towards nucleophilic attack, the electronic effects of the substituents in this compound can hinder this reaction.[8]
Causes and Recommendations:
-
Electronic Effects: The electron-donating methoxy and amino groups increase the electron density at the C4 position, making it less electrophilic and therefore less susceptible to nucleophilic attack.
-
Recommendation: More forcing reaction conditions, such as higher temperatures or the use of a stronger nucleophile, may be necessary. However, be aware that this can lead to side reactions or decomposition. Microwave heating can sometimes be beneficial.[6]
-
-
Stability of the Meisenheimer Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[9][10] The stability of this intermediate is crucial for the reaction to proceed. The electron-donating groups on your substrate may destabilize this intermediate.
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Recommendation: The choice of solvent can influence the stability of the intermediate. Polar aprotic solvents are generally preferred.
-
Data Presentation
Table 1: Recommended Catalytic Systems for Suzuki-Miyaura Coupling of Challenging Chloro-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent(s) | Temperature (°C) | Typical Yields |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 | 70-95%[5] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 80-110 | Good to Excellent |
| Pd(PPh₃)₄ | (Insufficient for this substrate) | - | - | - | Low to None[1] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Challenging Chloro-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 75-98%[5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Visualizations
Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Functionalization of 4-Chloro-6-methoxypyrimidin-5-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in the functionalization of 4-chloro-6-methoxypyrimidin-5-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Problem 1: Poor or non-selective reaction in Suzuki-Miyaura coupling.
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Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired C-4 substituted product and a mixture of isomers. What are the likely causes and how can I improve the regioselectivity?
-
Answer: Poor regioselectivity in the Suzuki-Miyaura coupling of this compound often stems from suboptimal reaction conditions. The pyrimidine core is electron-deficient, which generally activates the C4 position for nucleophilic attack and cross-coupling reactions. However, the electronic effects of the 5-amino and 6-methoxy substituents can modulate this reactivity.
Potential Causes and Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and improve selectivity.
-
Base Selection: The choice of base can significantly influence the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can affect the transmetalation step and catalyst stability.
-
Solvent System: The polarity and proticity of the solvent can impact the solubility of reagents and the stability of the catalytic species. Aprotic solvents like 1,4-dioxane, toluene, or DMF, often with the addition of water, are typically employed.
-
Reaction Temperature: Inadequate temperature may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition and side reactions.
Troubleshooting Steps:
-
Screen Catalysts and Ligands: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more specialized system, such as one with a Buchwald-type ligand (e.g., XPhos, SPhos).
-
Vary the Base: Experiment with different inorganic bases to find the optimal balance of reactivity and selectivity.
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Optimize the Solvent: Test different solvent systems, including mixtures of aprotic solvents with water.
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Adjust the Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.
-
Problem 2: Low yield in Buchwald-Hartwig amination.
-
Question: I am attempting a Buchwald-Hartwig amination at the C-4 position of this compound, but the reaction is yielding very little of the desired product. What factors could be contributing to the low yield?
-
Answer: Low yields in Buchwald-Hartwig amination reactions with this substrate can be attributed to several factors, including catalyst deactivation and inappropriate reaction conditions.
Potential Causes and Solutions:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring and the 5-amino group can coordinate to the palladium center, potentially inhibiting the catalyst.
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is not sufficiently electron-rich or sterically hindering may not be effective.
-
Base Incompatibility: Strong bases like NaOtBu or LHMDS are typically required, but can also lead to substrate or product degradation if not chosen carefully.
-
Air and Moisture Sensitivity: Palladium catalysts and phosphine ligands are often sensitive to air and moisture, which can lead to catalyst deactivation.
Troubleshooting Steps:
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more consistent and reproducible results.
-
Select an Appropriate Ligand: For amination of this electron-rich heterocycle, consider using bulky, electron-rich biarylphosphine ligands.
-
Screen Bases: Test a variety of strong, non-nucleophilic bases to find one that promotes the reaction without causing degradation.
-
Ensure Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents.
-
Frequently Asked Questions (FAQs)
FAQ 1: How do the 5-amino and 6-methoxy groups influence the regioselectivity of functionalization at the C-4 position?
The 5-amino and 6-methoxy groups are both electron-donating groups. Their presence on the pyrimidine ring increases the electron density of the system. While the pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, these electron-donating groups can modulate the electrophilicity of the C-4 position. Generally, the C-4 position remains the most activated site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the influence of the adjacent ring nitrogens. However, the electron-donating nature of the substituents can decrease the overall reactivity compared to an unsubstituted or electron-withdrawn pyrimidine. Careful optimization of reaction conditions is therefore crucial to achieve efficient and selective functionalization.
FAQ 2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
For a starting point, a common set of conditions for a Suzuki-Miyaura coupling would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Ligand: If using a palladium source without a bound ligand, a suitable phosphine ligand such as PPh₃ or a Buchwald ligand should be added.
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 mixture)
-
Temperature: 80-100 °C
These conditions should be considered a starting point and may require optimization for specific boronic acids.
FAQ 3: Can I perform a direct SNAr reaction on this compound?
Yes, direct nucleophilic aromatic substitution (SNAr) is a viable method for functionalizing the C-4 position. The inherent electron deficiency of the pyrimidine ring facilitates this reaction. Common nucleophiles like amines, thiols, and alkoxides can displace the chloride at the C-4 position. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ to neutralize the HCl generated.
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Regioselectivity.
| Parameter | Condition | Expected Outcome on C-4 Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄ | Moderate to Good | Standard, versatile catalyst. |
| Pd(dppf)Cl₂ | Good to Excellent | Often provides higher stability and yields for heteroaromatic substrates. | |
| Buchwald Pre-catalysts | Excellent | Designed for challenging cross-couplings, often providing high turnover and selectivity. | |
| Ligand | PPh₃ | Moderate | Standard, but may not be optimal for this specific substrate. |
| XPhos, SPhos | Excellent | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination. | |
| Base | K₂CO₃ | Good | Common, effective, and mild base. |
| Cs₂CO₃ | Good to Excellent | More soluble than K₂CO₃, often leading to faster reactions and higher yields. | |
| K₃PO₄ | Good | A stronger base that can be effective for less reactive boronic acids. | |
| Solvent | Dioxane/H₂O | Good | Standard solvent system that balances polarity and solubility. |
| Toluene/H₂O | Good | A less polar alternative to dioxane. | |
| DMF | Moderate to Good | Can be effective but may lead to side reactions at high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen).
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes, then heat to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Factors influencing regioselective C-4 functionalization.
Caption: General experimental workflow for cross-coupling reactions.
4-Chloro-6-methoxypyrimidin-5-amine stability under reaction conditions
Welcome to the technical support center for 4-Chloro-6-methoxypyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical storage conditions?
A1: this compound is generally stable when stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and atmospheric components. For long-term storage, refrigeration is recommended.
Q2: What is the stability of this compound under acidic conditions?
A2: Under strongly acidic conditions, the amino group of this compound can be protonated, which may decrease its nucleophilicity and potentially affect its reactivity in subsequent steps. While acid catalysis can be employed in certain reactions, such as amination of related chloropyrimidines, it is crucial to control the amount of acid to minimize competing solvolysis (hydrolysis) of the chloro or methoxy group.[1] Prolonged exposure to strong acids, especially at elevated temperatures, may lead to decomposition.
Q3: What is the stability of this compound under basic conditions?
A3: this compound is susceptible to nucleophilic attack under basic conditions. Strong bases can promote hydrolysis of the chloro group to a hydroxyl group. The methoxy group can also be susceptible to cleavage under harsh basic conditions, although this typically requires more forcing conditions. The use of milder bases (e.g., K₂CO₃, NaHCO₃, or organic bases like triethylamine or DIPEA) is generally recommended for reactions involving this compound.
Q4: Can the chloro group on this compound be displaced in nucleophilic substitution reactions?
A4: Yes, the chloro group at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a common reaction for this class of compounds. The reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring. Common nucleophiles like amines, alcohols, and thiols can displace the chloride under suitable conditions.
Q5: Is this compound suitable for palladium-catalyzed cross-coupling reactions?
A5: Yes, the chloro substituent makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] However, the reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds, which may necessitate the use of more active catalyst systems (e.g., with specialized phosphine ligands) or higher reaction temperatures.[2]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Step |
| Insufficient reactivity of the nucleophile | - Increase the reaction temperature. - Use a stronger base to deprotonate the nucleophile. - Consider using a more nucleophilic reagent. |
| Deactivation of the substrate | - If using acidic conditions, the amino group on the pyrimidine may be protonated. Use a minimal amount of acid or consider a different catalytic system. |
| Poor solvent choice | - Use a polar aprotic solvent (e.g., DMF, DMAc, DMSO) to facilitate the SNAr reaction. |
| Catalyst/reagent degradation | - Ensure all reagents are fresh and anhydrous, especially if using moisture-sensitive bases or additives. |
Issue 2: Formation of Side Products in Palladium-Catalyzed Cross-Coupling Reactions
| Possible Cause | Troubleshooting Step |
| Homocoupling of the coupling partner | - Decrease the catalyst loading. - Use a different phosphine ligand. - Ensure slow addition of the coupling partner. |
| Hydrolysis of the chloro group (dechlorination) | - Use anhydrous solvents and reagents. - Ensure the reaction is performed under an inert atmosphere. - Choose a non-hydroxidic base. |
| Decomposition of the starting material | - Lower the reaction temperature. - Screen different palladium catalysts and ligands for milder reaction conditions. |
| Reaction at other sites | - While the C4-Cl is the most likely site of reaction, consider the possibility of reactions involving the amino or methoxy groups under certain conditions. Analyze side products to identify their structures. |
Issue 3: Intramolecular Cyclization or Rearrangement
| Possible Cause | Troubleshooting Step |
| Presence of a nucleophilic group on a substituent | - If a substituent introduced to the pyrimidine ring contains a nucleophilic moiety, it may react intramolecularly with the chloro group.[3] - Protect the nucleophilic group on the substituent before performing the reaction. |
| Harsh reaction conditions | - Employ milder reaction conditions (lower temperature, weaker base) to disfavor intramolecular side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, NMP, or dioxane) is added the amine nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 - 3.0 eq).
-
The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, this compound (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq) are combined.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent mixture (e.g., dioxane/water or toluene/ethanol/water) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
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The residue is purified by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Caption: Potential reaction pathways and side reactions.
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal in 4-Chloro-6-methoxypyrimidin-5-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 4-Chloro-6-methoxypyrimidin-5-amine.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from this compound reactions critical?
Residual palladium in active pharmaceutical ingredients (APIs) is a major concern due to its potential toxicity.[1] Regulatory bodies like the FDA have stringent limits on the amount of residual palladium allowed in a drug substance, often requiring levels to be below 10 ppm.[1][2] Furthermore, even trace amounts of palladium can interfere with downstream biological assays and subsequent synthetic steps.[2][3]
Q2: What are the most common methods for removing palladium catalysts?
The most prevalent methods for palladium removal include:
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Adsorption onto Activated Carbon: A cost-effective method where activated carbon is used to adsorb the palladium catalyst.[4][5]
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Scavenging Resins: These are solid-supported materials, often silica or polymer-based, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[5][6]
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Filtration through Celite: Primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[4][5]
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Crystallization: Purifying the final product through crystallization can significantly reduce palladium levels as impurities often remain in the mother liquor.[6]
-
Aqueous Washes: An aqueous wash, sometimes with a chelating agent like sodium thiosulfate or ammonium chloride, can help remove some residual palladium salts.[5]
Q3: How do I choose the right palladium removal method for my this compound reaction?
The selection of a suitable palladium removal method depends on several factors including the nature of the palladium species (heterogeneous vs. homogeneous), the desired final palladium concentration, cost considerations, and the potential for product loss. The following decision tree can guide your selection process.
Q4: Can the amine and pyrimidine functionalities of this compound interfere with palladium removal?
Yes, the nitrogen atoms in the pyrimidine ring and the amine group can act as ligands, forming stable complexes with palladium.[4] This chelation can make the palladium less accessible to standard removal techniques. In such cases, using high-affinity scavengers or optimizing scavenging conditions (e.g., increasing temperature or time) may be necessary.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium catalysts from this compound reactions.
Issue 1: High levels of residual palladium after filtration through Celite.
-
Possible Cause: The palladium species are soluble or colloidal and are passing through the filter aid.[6] Simple filtration is primarily effective for heterogeneous catalysts like palladium on carbon.[4]
-
Suggested Solutions:
-
Employ a Scavenger: Treat the filtrate with activated carbon or a specialized palladium scavenger to bind the soluble palladium, which can then be removed by a second filtration.[6]
-
Use a Finer Filter: If you suspect colloidal palladium, using a thicker, more compressed Celite pad or a finer filter medium may help.[6]
-
Induce Precipitation: In some cases, adding an anti-solvent might help precipitate the palladium species before filtration.[7]
-
Issue 2: Significant loss of this compound product during palladium removal.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a known issue with activated carbon.[4]
-
Suggested Solutions:
-
Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger required for effective palladium removal.[4]
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. Testing a panel of scavengers can identify one with high affinity for palladium but low affinity for your product.[4]
-
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. Experimenting with different solvents may reduce product loss.[4]
-
Wash the Adsorbent: After filtration, thoroughly wash the activated carbon or scavenger resin with fresh solvent to recover any adsorbed product.[7]
-
Issue 3: Inconsistent palladium removal results between batches.
-
Possible Cause: Variability in reaction conditions, age or quality of reagents, or inconsistent application of the removal protocol.
-
Suggested Solutions:
-
Standardize Procedures: Ensure that the palladium removal protocol is well-defined and consistently followed for all batches. This includes reaction times, temperatures, and the amount of scavenger or carbon used.
-
Characterize the Palladium Species: The nature of the palladium species (e.g., oxidation state) can vary between batches, affecting the efficiency of certain scavengers.
-
Re-evaluate Scavenger Choice: If batch-to-batch variability is high, a more robust and broadly effective scavenger may be needed.
-
Data on Palladium Scavenger Performance
The efficiency of palladium removal can vary significantly depending on the chosen scavenger and the specific reaction conditions. Below is a summary of representative data from studies on palladium scavenging.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Compound/Reaction Context |
| Activated Carbon | 300 | <1 | >99.6% | API in THF, 45°C, 18h[8] |
| Activated Carbon | 9100 | 6553 | 28% | Crude product in solution[8] |
| Activated Carbon + 1,2-ethanedithiol | 9100 | <273 | >97% | Crude product in solution[8] |
| MP-TMT Resin | 852 | Not specified | ~100% (at 4.1 equiv) | Pd(Cl)2(PPh3)2 in THF/DMF[9] |
| Si-TMT Scavenging Resin | >100 (post-column) | <100 | >90% (from crude) | Suzuki & Buchwald-Hartwig reactions[3] |
| PhosphonicS SPM32 | ~2100 | ~10.5 | >99.5% | Pd(OAc)2 in acetonitrile, 20h[10] |
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol outlines a general procedure for removing residual palladium using activated carbon.[4]
-
Prepare the Solution: Dissolve the crude this compound in a suitable organic solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[4] The optimal time and temperature should be determined experimentally.
-
Filter through Celite: Prepare a pad of Celite in a sintered glass funnel and filter the mixture to remove the activated carbon.[4]
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[4]
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the purified product.
-
Analyze for Residual Palladium: Determine the final palladium concentration using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]
Protocol 2: Palladium Removal Using a Scavenger Resin
This protocol describes the use of a solid-supported scavenger for more selective palladium removal.[4]
-
Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in an appropriate solvent (e.g., THF, DCM).[4]
-
Select and Add the Scavenger Resin: Choose a scavenger resin with high affinity for palladium (e.g., thiol-based or triamine-based scavengers). Add 3-5 molar equivalents of the scavenger resin relative to the initial amount of palladium catalyst used.[4]
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[4]
-
Filter the Resin: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[4]
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[4]
-
Concentrate the Solution: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS to confirm successful removal.[4]
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. spinchem.com [spinchem.com]
Optimizing solvent conditions for 4-Chloro-6-methoxypyrimidin-5-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Chloro-6-methoxypyrimidin-5-amine. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is the selective mono-amination of a di-substituted pyrimidine precursor, typically 4,6-dichloro-5-methoxypyrimidine, via a nucleophilic aromatic substitution (SNAr) reaction.
Q2: Which solvent is recommended for this synthesis?
A2: The choice of solvent is critical and can significantly impact reaction yield and purity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used. Alcohols such as ethanol can also be employed, though reaction times may be longer. Optimization is key, and a solvent screen is recommended to determine the best conditions for your specific setup.
Q3: What are the typical reaction temperatures and times?
A3: Reaction conditions can vary based on the solvent and the specific amine source used. Temperatures can range from room temperature to reflux (e.g., 80°C in DMF). Reaction times are typically monitored by Thin Layer Chromatography (TLC) and can range from a few hours to overnight.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reaction of concern is the di-substitution of the pyrimidine ring, leading to the formation of a diaminopyrimidine impurity. Over-amination can be minimized by controlling the stoichiometry of the reactants and the reaction temperature.
Q5: How can I purify the final product?
A5: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of purification method will depend on the scale of the reaction and the impurity profile.
Experimental Protocols
Synthesis of this compound via SNAr Reaction
This protocol describes a general procedure for the synthesis of this compound from 4,6-dichloro-5-methoxypyrimidine.
Materials:
-
4,6-dichloro-5-methoxypyrimidine
-
Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)
-
Solvent (e.g., DMF, acetonitrile, ethanol)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Purification supplies (recrystallization solvents or silica gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloro-5-methoxypyrimidine (1 equivalent) in the chosen solvent.
-
Add the ammonia source (typically 1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C for DMF) and stir.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by either recrystallization or column chromatography.
Data Presentation
Table 1: Illustrative Solvent Effects on Reaction Yield
The following table summarizes the expected impact of different solvents on the yield of this compound, based on general principles of SNAr reactions on similar substrates. Note: These are representative values and actual results may vary.
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| DMF | 80 | 12 | 80-90 |
| Acetonitrile | Reflux | 12 | 60-75 |
| Ethanol | Reflux | 24-48 | 40-60 |
| THF | Reflux | 24 | Low to no product |
| 1,4-Dioxane | Reflux | 24 | Low to no product |
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive Reagents: The starting 4,6-dichloro-5-methoxypyrimidine may be degraded, or the ammonia source may be of low concentration.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Incorrect Solvent Choice: The chosen solvent may not be suitable for the reaction.
Solutions:
-
Verify Reagent Quality: Ensure the purity and activity of the starting materials.
-
Optimize Temperature: Gradually increase the reaction temperature and monitor for product formation by TLC.
-
Solvent Screening: Perform small-scale reactions in different solvents (e.g., DMF, acetonitrile) to identify the optimal one.
Issue 2: Formation of Di-substituted Impurity
Possible Causes:
-
Excess Ammonia: Using a large excess of the ammonia source can favor the di-substitution product.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second substitution.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the mono-substituted product is formed can lead to di-substitution.
Solutions:
-
Control Stoichiometry: Use a modest excess of the ammonia source (e.g., 1.1 equivalents).
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Monitor Reaction Closely: Carefully track the reaction progress by TLC and quench the reaction once the starting material is consumed and the desired product is maximized.
Issue 3: Difficult Purification
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired product and the di-substituted impurity may have similar polarities, making chromatographic separation challenging.
-
Product Oiling Out: The product may not crystallize cleanly during recrystallization.
Solutions:
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.
-
Alternative Recrystallization Solvents: Screen a variety of solvents or solvent mixtures for recrystallization.
-
Trituration: If recrystallization fails, try triturating the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Relationship between solvent polarity and reaction rate in SNAr synthesis.
Troubleshooting failed Buchwald-Hartwig reaction with 4-Chloro-6-methoxypyrimidin-5-amine
This technical support center provides troubleshooting guidance for the Buchwald-Hartwig amination, with a specific focus on challenges encountered with substrates like 4-Chloro-6-methoxypyrimidin-5-amine.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows low to no conversion. What are the likely causes and solutions?
A1: Failure to achieve conversion with a heteroaryl chloride like this compound is a common issue, often stemming from several factors related to the catalyst, reaction conditions, and the substrate itself.
-
Inactive Catalyst: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient generation from a Pd(II) precursor or exposure to air can halt the catalytic cycle. Additionally, the starting material's free amine group can sometimes act as a ligand, potentially inhibiting the catalyst.[1]
-
Solution: Use modern, air-stable palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) which reliably generate the active Pd(0) species under the reaction conditions.[1][2] Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3]
-
-
Poor Oxidative Addition: Aryl chlorides are notoriously less reactive than bromides or iodides, making the initial oxidative addition step difficult.[3][4] The electron-rich nature of the pyrimidine ring may further deactivate the C-Cl bond.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[5] These ligands promote the oxidative addition step and stabilize the palladium center.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent.[6] A base that is too weak may not facilitate the deprotonation of the amine effectively, while poor solubility of reagents can prevent the reaction from starting.[2]
-
Solution: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often required.[2][7] Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard choices.[5][6][8] If solubility is an issue, screening different solvents is recommended.[2][6]
-
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings. It can arise from competing pathways within the catalytic cycle, often exacerbated by high temperatures or an unsuitable choice of base or ligand.
-
Potential Causes: This side reaction can be promoted by higher temperatures and certain sterically hindered or strong bases.[6]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Cautiously decrease the temperature in 10 °C increments, as higher temperatures can favor side reactions.[6]
-
Optimize the Base: Using a weaker inorganic base, such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), can sometimes suppress hydrodehalogenation, though this may require longer reaction times or slightly higher temperatures to achieve full conversion.[6][9]
-
Screen Ligands: Some phosphine ligands are more prone to promoting this side reaction than others.[6] Screening a different class of bulky phosphine ligand may solve the issue.
-
Q3: The reaction is proceeding, but it's extremely slow. How can I improve the reaction rate?
A3: Slow reaction rates are typically due to suboptimal reaction parameters that can be adjusted.
-
Temperature: Buchwald-Hartwig reactions often require heating, typically between 80-110 °C.[10] If the reaction is slow at a lower temperature, cautiously increasing the heat may be necessary.
-
Base Strength: The reaction rate is highly dependent on the base. Strong bases like NaOtBu generally lead to faster reactions compared to weaker carbonate or phosphate bases.[6][7] If your substrate is stable to stronger bases, switching from a weak base to NaOtBu or LHMDS could significantly increase the rate.
-
Catalyst Loading: While typically low (1-2 mol%), increasing the catalyst and ligand loading (e.g., to 3-5 mol%) can sometimes accelerate a sluggish reaction, although this is a less cost-effective solution.
Q4: My reagents and solvents are impure or contain water. How critical is this?
A4: The purity of all components is paramount for the success of this reaction.
-
Water: Water can react with the strong bases used and can lead to the formation of undesired phenol/diaryl ether byproducts.[1] It can also interfere with the generation of the active catalyst. Solvents must be anhydrous.
-
Oxygen: As mentioned, the Pd(0) catalyst is oxygen-sensitive. Solvents must be degassed to remove dissolved oxygen.
-
Reagent Purity: Impurities in the starting materials can interfere with the reaction or act as catalyst poisons.[1] It is crucial to use highly pure this compound, amine coupling partner, and all other reagents.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Recommended Starting Conditions
For challenging substrates like heteroaryl chlorides, a robust set of initial conditions is crucial. The following table summarizes a good starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | 1-3 mol% Pd Precatalyst (e.g., XPhos Pd G3) | Air-stable and provides reliable, rapid generation of the active Pd(0) catalyst.[1][2] |
| Ligand | 2-6 mol% Bulky Biaryl Phosphine (e.g., XPhos, SPhos, BrettPhos) | Essential for promoting the difficult oxidative addition of the aryl chloride.[4][5] A Ligand:Pd ratio of 1.5-2:1 is typical. |
| Base | 1.5-2.0 eq. NaOtBu or Cs₂CO₃ | NaOtBu for faster rates; Cs₂CO₃ for base-sensitive substrates.[2][6] |
| Solvent | Anhydrous, Degassed Toluene or 1,4-Dioxane (0.1-0.5 M) | Common, effective solvents for this transformation.[6][8] |
| Temperature | 80-110 °C | Sufficient thermal energy is usually required for aryl chlorides.[4][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the oxygen-sensitive catalyst from deactivation.[7] |
General Experimental Protocol
This protocol outlines the setup for a small-scale test reaction under an inert atmosphere using a Schlenk flask.
Materials:
-
This compound (1.0 eq.)
-
Amine coupling partner (1.2 eq.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst with it built-in, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a stir bar, add the palladium precatalyst, ligand (if separate), and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.
-
Add Reagents: Under a positive pressure of inert gas, add the this compound and the amine coupling partner.
-
Add Solvent: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction carefully (e.g., with saturated aq. NH₄Cl), and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Characterization of 4-Chloro-6-methoxypyrimidin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel pharmaceutical agents, the accurate characterization of chemical intermediates is paramount. This guide provides a comparative overview of the analytical techniques used to characterize 4-Chloro-6-methoxypyrimidin-5-amine and its derivatives, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental ¹H NMR data for the parent compound, this guide presents a predicted spectrum for illustrative purposes, alongside a comparison with other common analytical methods.
¹H NMR Characterization
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of proton signals, researchers can confirm the identity and purity of a synthesized molecule.
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are estimated based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrimidine-H (C2-H) | 8.2 - 8.4 | Singlet (s) | - | 1H |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | - | 3H |
| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | - | 2H |
¹H NMR Data for a Representative Derivative: 4-Chloro-6-methoxy-N-methylpyrimidin-5-amine (Predicted)
For a hypothetical N-methyl derivative, the following changes in the ¹H NMR spectrum would be anticipated:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrimidine-H (C2-H) | 8.1 - 8.3 | Singlet (s) | - | 1H |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | - | 3H |
| Amine (-NH) | 5.0 - 6.0 | Broad Singlet (br s) | - | 1H |
| N-Methyl (-NCH₃) | 2.9 - 3.1 | Doublet (d) | ~5 | 3H |
Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization often involves multiple analytical techniques. The following table compares ¹H NMR with other common methods used in the analysis of this compound derivatives.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Detailed molecular structure, proton environment, purity | Non-destructive, highly informative for structure, quantitative | Lower sensitivity compared to MS, requires deuterated solvents |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | High sensitivity, small sample amount required | Provides limited structural information on its own, can be destructive |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification | High resolution and sensitivity, versatile for various compounds | Requires reference standards for identification, can be complex to develop methods |
| Melting Point Analysis | Purity (as a range) | Simple, inexpensive, good indicator of purity for crystalline solids | Not suitable for amorphous or thermally unstable compounds, non-specific |
Experimental Protocols
¹H NMR Spectroscopy
A detailed protocol for obtaining the ¹H NMR spectrum of a this compound derivative is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typically, 16-64 scans are sufficient for a compound of this nature.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Workflow Diagram
The following diagram illustrates the general workflow for the ¹H NMR characterization of a this compound derivative.
Caption: Workflow for ¹H NMR Analysis.
A Comparative Guide to the Reactivity of 4-Chloro-6-methoxypyrimidin-5-amine and Other Halopyrimidines
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Halogenated pyrimidines serve as versatile building blocks, and their reactivity in cross-coupling reactions is a key determinant in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of 4-Chloro-6-methoxypyrimidin-5-amine with its bromo and iodo analogs in two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented is supported by established reactivity principles and extrapolated from experimental data on structurally similar compounds to aid in the selection of appropriate starting materials and reaction conditions.
General Reactivity Trends in Halopyrimidines
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.
Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond follows the general trend: I > Br > Cl > F.[1][2] This order is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is more facile for heavier halogens. Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. Chloropyrimidines are significantly less reactive and typically necessitate more robust catalytic systems, including specialized ligands and higher temperatures, to achieve comparable yields.[1][2] Fluoropyrimidines are generally considered unreactive in these cross-coupling reactions.
Influence of the Halogen Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.
For this compound, the chlorine atom is situated at the highly activated C4 position, which enhances its reactivity compared to chloro-substituents at other positions. The presence of the electron-donating methoxy and amine groups can also modulate the electronic properties of the pyrimidine ring and influence reaction outcomes.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table provides a semi-quantitative comparison of the expected reactivity of 4-halo-6-methoxypyrimidin-5-amines with a generic arylboronic acid. The data for the chloro- derivative is extrapolated from studies on structurally similar 2-chloro-4,6-dimethoxypyrimidine, and the data for the bromo- and iodo- derivatives is based on established reactivity trends.
| Halopyrimidine | Relative Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |
| 4-Iodo-6-methoxypyrimidin-5-amine | Very High | Pd(PPh₃)₄ (1-5 mol%) | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 60-80 | 1-4 | Excellent |
| 4-Bromo-6-methoxypyrimidin-5-amine | High | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, DMF | 80-100 | 4-12 | Good to Excellent |
| This compound | Moderate | Pd₂(dba)₃/XPhos or Pd(OAc)₂/SPhos (3-10 mol%) | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | 100-120 | 12-24 | Moderate to Good |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The table below outlines the expected comparative reactivity of 4-halo-6-methoxypyrimidin-5-amines with a generic primary or secondary amine.
| Halopyrimidine | Relative Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |
| 4-Iodo-6-methoxypyrimidin-5-amine | Very High | Pd₂(dba)₃/BINAP or Pd(OAc)₂/DavePhos (1-3 mol%) | NaOtBu, K₃PO₄ | Toluene, 1,4-Dioxane | 80-100 | 2-6 | Excellent |
| 4-Bromo-6-methoxypyrimidin-5-amine | High | Pd₂(dba)₃/Xantphos or Pd(OAc)₂/RuPhos (2-5 mol%) | NaOtBu, Cs₂CO₃ | Toluene, 1,4-Dioxane | 90-110 | 6-18 | Good to Excellent |
| This compound | Moderate | Pd₂(dba)₃/G3-XPhos or Pd(OAc)₂/BrettPhos (5-10 mol%) | LHMDS, K₃PO₄ | Toluene, t-BuOH | 100-130 | 18-36 | Moderate to Good |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine
This protocol is a general guideline and may require optimization for specific substrates and amines.
Materials:
-
Halopyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and ligand to a dry Schlenk flask.
-
Add the base, halopyrimidine, and amine.
-
Add the anhydrous and degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
A Comparative Guide to Synthetic Strategies for Substituted Pyrimidin-5-amines: Alternatives to 4-Chloro-6-methoxypyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, pyrimidine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents. The reagent 4-Chloro-6-methoxypyrimidin-5-amine is a valuable building block for introducing a 6-methoxy-5-aminopyrimidine moiety. However, the efficiency and cost-effectiveness of a synthetic route can be significantly influenced by the choice of starting materials. This guide provides an objective comparison of alternative synthetic strategies to access key pyrimidine intermediates, moving away from a reliance on pre-functionalized pyrimidines and exploring the construction of the heterocyclic core from acyclic precursors.
As a benchmark for comparison, we will focus on the synthesis of a critical intermediate in the production of the tyrosine kinase inhibitor Imatinib: N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine . This highlights two distinct and viable synthetic philosophies.
Performance Comparison of Synthetic Routes
The following table summarizes the quantitative data for two primary approaches to the synthesis of the Imatinib pyrimidine core. This allows for a direct comparison of their efficacy based on reported experimental results.
| Metric | Route 1: Ring Formation from Acyclic Precursors | Route 2: Sequential Substitution of Dichloropyrimidine |
| Key Starting Materials | 3-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal, Guanidine nitrate | 2,4-Dichloropyrimidine, 3-Pyridineboronic acid, 2-Methyl-5-nitroaniline |
| Overall Yield | ~65-75% | Variable, typically lower due to multiple steps |
| Key Advantages | Convergent synthesis, potentially fewer steps | Potentially adaptable for library synthesis |
| Key Disadvantages | Use of potentially hazardous reagents (guanidine nitrate) | Multiple steps, potential for side products, use of expensive catalysts |
Route 1: Pyrimidine Ring Synthesis from Acyclic Precursors
This approach builds the pyrimidine ring from simple, non-pyrimidine starting materials. A key advantage of this strategy is its convergent nature, where complexity is built up in a single key step.
Experimental Protocol
Step 1: Synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)propen-1-one
-
A mixture of 3-acetylpyridine (0.05 mol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.
-
The reaction mixture is then concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane-petroleum ether) to afford 3-(dimethylamino)-1-(pyridin-3-yl)propen-1-one as a yellow solid.
-
Yield: Approximately 80%.[1]
Step 2: Synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine
-
To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol), 3-(dimethylamino)-1-(pyridin-3-yl)propen-1-one (0.04 mol) and guanidine nitrate (0.04 mol) are added.
-
The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to give 4-(pyridin-3-yl)pyrimidin-2-amine.
-
Yield: Approximately 84-90%.[2]
Step 3: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
A mixture of 4-(pyridin-3-yl)pyrimidin-2-amine (0.87 mmol), 2-methyl-5-nitroaniline, a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)), a ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) is refluxed in a suitable solvent like toluene under a nitrogen atmosphere for 8 hours.[2]
-
After cooling, the solvent is removed under vacuum, and the residue is purified by column chromatography to yield the desired product.
-
Yield: Can be up to 82% under optimized conditions.[2]
Step 4: Reduction to N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (32.6 mmol) is dissolved in an ester solvent (e.g., ethyl acetate).
-
A reducing agent system, such as 10% Pd/C and ammonium formate, is added to the solution.[3]
-
The mixture is heated to reflux for 2-6 hours.[3]
-
After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to give the final product.
-
Yield: Over 90% with a purity of >99.5% by HPLC.[3]
Workflow Diagram
Caption: Workflow for the synthesis of the Imatinib pyrimidine core via ring formation.
Route 2: Sequential Substitution of a Dichloropyrimidine Precursor
This alternative strategy begins with a pre-formed pyrimidine ring, specifically a dichloropyrimidine, and introduces the necessary substituents in a stepwise manner. This approach can be advantageous for creating a library of analogs by varying the coupling partners.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine
-
This intermediate can be synthesized via a Suzuki coupling reaction between 2,4-dichloropyrimidine and 3-pyridineboronic acid.
-
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., acetonitrile/water).
-
The mixture is heated under an inert atmosphere until the reaction is complete.
-
The product is then isolated and purified by standard methods.
Step 2: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
2-Chloro-4-(pyridin-3-yl)pyrimidine is reacted with 2-methyl-5-nitroaniline in a nucleophilic aromatic substitution (SNA) reaction.
-
This reaction can be promoted by a palladium-catalyzed Buchwald-Hartwig amination, similar to Step 3 in Route 1, to achieve higher yields and milder conditions.[2]
-
The product is isolated and purified.
Step 3: Reduction to N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
The nitro group of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is reduced to an amine using conditions analogous to Step 4 in Route 1 (e.g., Pd/C with a hydrogen source).[3]
-
This yields the final target intermediate.
Workflow Diagram
Caption: Workflow for the synthesis of the Imatinib pyrimidine core via sequential substitution.
Mechanism of Action: Imatinib and the BCR-ABL Signaling Pathway
The pyrimidine core synthesized through these routes is a crucial component of Imatinib, a targeted cancer therapy. Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, an aberrant protein responsible for the uncontrolled proliferation of cancer cells in chronic myeloid leukemia (CML). The diagram below illustrates this mechanism.
Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling and cell proliferation.[4][5][6][7]
Conclusion
The choice of synthetic strategy for producing complex pyrimidine derivatives like the Imatinib core depends on several factors, including the desired scale of production, cost of starting materials and catalysts, and the need for analog synthesis. Building the pyrimidine ring from acyclic precursors offers a convergent and potentially high-yielding route. In contrast, the sequential functionalization of a dichloropyrimidine scaffold provides flexibility for creating diverse libraries of related compounds. Both approaches represent viable alternatives to syntheses that may rely on more complex or less accessible substituted pyrimidine starting materials. Researchers and drug development professionals should consider these factors when designing and optimizing their synthetic pathways.
References
- 1. CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography of 4-Chloro-6-methoxypyrimidin-5-amine derivatives
An objective comparison of the crystallographic structures of 4-Chloro-6-methoxypyrimidin-5-amine derivatives is currently challenging due to a lack of publicly available X-ray crystallography data for this specific series of compounds. However, a detailed analysis of closely related isomers provides valuable insights into the structural effects of substituent placement on the pyrimidine ring. This guide compares the X-ray crystallography data of 4-Chloro-6-methoxypyrimidin-2-amine and 5-Chloro-4,6-dimethoxypyrimidin-2-amine, offering a valuable dataset for researchers, scientists, and drug development professionals.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-Chloro-6-methoxypyrimidin-2-amine and 5-Chloro-4,6-dimethoxypyrimidin-2-amine, facilitating a direct comparison of their solid-state structures.
| Parameter | 4-Chloro-6-methoxypyrimidin-2-amine[1][2] | 5-Chloro-4,6-dimethoxypyrimidin-2-amine[3] |
| Chemical Formula | C₅H₆ClN₃O | C₆H₈ClN₃O₂ |
| Molecular Weight | 159.58 g/mol | 189.60 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Unit Cell Dimensions | a = 3.7683(2) Åb = 16.4455(2) Åc = 10.7867(2) Åβ = 94.550(1)° | a = 5.066(3) Åb = 12.775(8) Åc = 12.587(8) Åβ = 94.060(8)° |
| Unit Cell Volume | 666.36(4) ų | 812.5(9) ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Temperature | 100 K | 296(2) K |
| Radiation | Mo Kα | Not Specified |
| R-factor | 0.027 | 0.0597 |
| wR-factor | 0.070 | 0.1990 |
Experimental Protocols
The methodologies employed in the single-crystal X-ray diffraction studies of these compounds are detailed below, providing a basis for reproducibility and further investigation.
Crystallization
-
4-Chloro-6-methoxypyrimidin-2-amine: The title compound was dissolved in ethanol and stirred on a magnetic stirrer hotplate for several minutes. The resulting solution was allowed to cool slowly to room temperature. Single crystals suitable for X-ray diffraction appeared from the mother liquor after a few days.[2]
-
5-Chloro-4,6-dimethoxypyrimidin-2-amine: The crystallization process for this compound is not detailed in the provided search results.
X-ray Data Collection and Structure Refinement
-
4-Chloro-6-methoxypyrimidin-2-amine: A suitable crystal was mounted and placed in the cold stream of an Oxford Cryosystems Cobra open-flow nitrogen cryostat operating at 100.0 (1) K.[2] Data collection was performed using a Bruker SMART APEXII CCD area-detector diffractometer with Mo Kα radiation.[1] The collected data was reduced using SAINT, and a multi-scan absorption correction was applied using SADABS. The structure was solved using SHELXTL and refined on F². N-bound hydrogen atoms were located in a difference Fourier map and refined freely. The remaining hydrogen atoms were positioned geometrically and refined using a riding model.[1]
-
5-Chloro-4,6-dimethoxypyrimidin-2-amine: Data for this compound was collected at 296(2) K. The final R-factor for the solved structure was 0.0597, with a wR-factor of 0.1990.[3] Further details on the specific diffractometer, radiation source, and refinement software were not available in the search results.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for single-crystal X-ray crystallography, from sample preparation to structure determination.
Caption: A generalized workflow for single-crystal X-ray crystallography.
References
Comparative Biological Activities of Pyrimidine Derivatives: A Focus on Structures Related to 4-Chloro-6-methoxypyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides a comparative analysis of the biological activities of pyrimidine derivatives, with a particular focus on structures that can be conceptually derived from 4-Chloro-6-methoxypyrimidin-5-amine. While direct and extensive biological data on derivatives of this specific starting material is limited in publicly available literature, this guide leverages data from closely related pyrimidine structures, such as pyrimido[5,4-d]pyrimidines and other substituted pyrimidines, to provide valuable insights into their potential as therapeutic agents. The primary biological activities explored include anticancer and kinase inhibitory effects.
Anticancer Activity
Substituted pyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of various pyrimidine-based compounds, offering a comparative view of their potency.
Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine | Compound 7e | Renal Cancer (RXF 393) | >100 (124% inhibition at 10µM) | [1] |
| Pyrimido[4,5-d]pyrimidine | Compound 7f | - | Not Specified (Active) | [1] |
| Pyrimido[5,4-d]pyrimidine | Compound 4c | T. brucei | 0.94 | [2][3] |
| Pyrimido[5,4-d]pyrimidine | Compound 4c | L. infantum | 3.13 | [2][3] |
| Pyrimidine-based | Compound 15 | Full NCI 60-cell panel | 0.018 - 9.98 | [4] |
| Pyrimidine-based | Compound 16 | Full NCI 60-cell panel | 0.018 - 9.98 | [4] |
| Pyrimidine-based | Dasatinib | - | Not Specified (Multi-kinase inhibitor) | [5] |
Note: The anticancer activity of compounds 7e and 7f is presented as a percentage of growth inhibition at a single concentration, as specific IC50 values were not provided in the source.
Kinase Inhibitory Activity
A significant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. Key targets for pyrimidine-based inhibitors include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | Derivative | IC50 (nM) | Reference |
| Pyrimidine-based | EGFR | Compound 4 | 54 | [4] |
| Pyrimidine-based | EGFR | Compound 15 | 135 | [4] |
| Pyrimidine-based | EGFR | Compound 16 | 34 | [4] |
| Pyrimido[4,5-d]pyrimidine | CDK2 | Compound 7a | 310 | [1] |
| Pyrimido[4,5-d]pyrimidine | CDK2 | Compound 7e | 250 | [1] |
| Pyrimido[4,5-d]pyrimidine | CDK2 | Compound 7f | 50 | [1] |
| Pyrimidine-Based | Aurora A | Compound 13 | <200 (in SCLC cells) | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the compounds. A vehicle control (e.g., DMSO) and a no-treatment control are included. The plates are then incubated for 48-72 hours.[7]
-
MTT Addition and Incubation: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization and Measurement: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.[7]
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the solution after the kinase reaction.
-
Reaction Setup: In a multi-well plate, the kinase, its specific substrate, and the test compound at various concentrations are combined in an appropriate kinase reaction buffer. Positive (no inhibitor) and negative (no kinase) controls are included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: A kinase-glo reagent is added to each well to stop the kinase reaction and generate a luminescent signal. The luminescence is proportional to the amount of ATP remaining.
-
Data Acquisition: The luminescence intensity of each well is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating anticancer compounds and the signaling pathways commonly targeted by pyrimidine-based kinase inhibitors.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Pyrimidine Scaffolds in Synthesis: 4,6-Dichloropyrimidine vs. 4-Amino-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Pyrimidine Building Block for Targeted Synthesis.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. The strategic functionalization of this heterocycle is paramount for tuning the pharmacological properties of drug candidates. This guide provides a detailed comparison of two key pyrimidine intermediates: the symmetrically activated 4,6-dichloropyrimidine and the pre-functionalized 4-amino-6-chloropyrimidine. The choice between these synthons dictates the synthetic strategy, influencing regioselectivity, reaction conditions, and the overall efficiency of generating molecular diversity.
At a Glance: Key Differences in Reactivity and Application
| Feature | 4,6-Dichloropyrimidine | 4-Amino-6-chloropyrimidine |
| Symmetry | Symmetric (C₂ᵥ) | Asymmetric |
| Reactivity | Two highly reactive chloro groups, susceptible to nucleophilic attack and cross-coupling. | One reactive chloro group, with the amino group modulating the ring's electronics. |
| Synthetic Strategy | Suitable for symmetrical di-substitution or sequential, regioselective mono- and di-substitution. | Ideal for direct, selective functionalization at the C6 position. |
| Key Reaction Types | Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination. | Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling. |
| Common Applications | Synthesis of kinase inhibitors (e.g., Aurora, EGFR), agrochemicals. | Precursor for asymmetrically substituted pyrimidine derivatives. |
Performance in Key Synthetic Transformations
The primary value of 4,6-dichloropyrimidine lies in its two reactive chlorine atoms, which serve as excellent leaving groups. This allows for a variety of synthetic transformations, though controlling selectivity between the C4 and C6 positions can be a challenge. In contrast, 4-amino-6-chloropyrimidine offers a more direct route to asymmetrically substituted pyrimidines.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro groups by a wide range of nucleophiles.
With 4,6-dichloropyrimidine , sequential reactions are possible, often yielding a mixture of mono- and di-substituted products. Regioselectivity can be influenced by the nature of the nucleophile and reaction conditions. For instance, mono-amination can be achieved under controlled conditions, providing an entry point to intermediates like 4-amino-6-chloropyrimidine.[1]
4-amino-6-chloropyrimidine undergoes SNAr exclusively at the C6 position, providing a clean and direct route to 4,6-disubstituted pyrimidines with distinct functionalities at the C4 and C6 positions.
Table 1: Comparison of Amination Reactions
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| 4,6-Dichloropyrimidine | Adamantylalkylamine | K₂CO₃, DMF, 140 °C | Mono-aminated product | 60-99% | [1] |
| 4-Amino-6-chloropyrimidine | Piperidine | Heat | 2,4-Diamino-6-(1-piperidinyl)-pyrimidine | High | [2] |
| 2,4-Diamino-6-chloropyrimidine | Substituted methanols | NaH, DMSO or THF, 90°C | 2,4-Diamino-6-alkoxypyrimidines | 61-79% | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for creating C-C and C-N bonds, respectively.
4,6-dichloropyrimidine is an excellent substrate for these reactions. Sequential, regioselective Suzuki couplings have been developed, typically with the first coupling occurring at the more reactive C4 position.[4][5] This allows for the stepwise introduction of different aryl or heteroaryl groups.
For 4-amino-6-chloropyrimidine , cross-coupling reactions provide a straightforward method to introduce aryl or other carbon-based substituents at the C6 position, complementary to the existing amino group.
Table 2: Comparison of Suzuki-Miyaura Coupling Reactions
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 80 | 18-22 | 60 | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | MW, 100 | 0.25 | 80 | [7] |
| 4-Amino-6-chloropyrimidines | Aryl halides | Ni(II) catalyst | Electrochemical | - | RT | - | Moderate to high | [8] |
Experimental Protocols
General Procedure for Mono-amination of 4,6-Dichloropyrimidine
To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, adamantylalkylamine (1.0 eq) and K₂CO₃ (4.0 eq) are added. The reaction mixture is heated to 140 °C and stirred until completion (monitored by TLC). After cooling, the mixture is worked up with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the mono-aminated product.[1]
General Procedure for Suzuki-Miyaura Coupling of a 4-Chloro-6-substituted Pyrimidine
In a Schlenk flask under an inert atmosphere, the 4-chloro-6-substituted pyrimidine (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq) are combined. A degassed solvent (e.g., dioxane/water) is added, and the mixture is heated to 80-110 °C for 2-24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The product is purified by column chromatography.[9][10]
Visualization of Synthetic and Biological Pathways
The strategic choice of pyrimidine starting material is often dictated by the desired final compound, many of which are designed to interact with specific biological pathways. Pyrimidine derivatives are potent inhibitors of various protein kinases, such as Aurora kinases and the Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of cell proliferation and are often dysregulated in cancer.[3][11][12][13][14][15][16]
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Analysis of 4-Chloro-6-methoxypyrimidin-5-amine Reactions: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrimidine derivatives, the ability to accurately monitor reaction progress and assess the purity of 4-Chloro-6-methoxypyrimidin-5-amine is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for these tasks. This guide provides a comparative overview of potential reversed-phase HPLC methods, offering detailed experimental protocols and performance characteristics to aid in method selection and development for the analysis of reactions involving this key intermediate.
While specific, validated HPLC methods for this compound are not abundantly available in public literature, this guide constructs two robust methodologies based on established protocols for structurally analogous compounds. These methods provide a strong foundation for in-house development and validation. The presented methods differ in their stationary phase and mobile phase composition, offering distinct selectivity and analytical performance.
Method Comparison at a Glance
The selection of an appropriate HPLC method is critical for achieving the desired separation and sensitivity. The following table summarizes the key parameters of two proposed methods for the analysis of this compound and its reaction mixtures.
| Parameter | Method 1: C18 with Formic Acid Modifier | Method 2: Mixed-Mode with Acidic Buffer |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Mixed-Mode (e.g., Primesep 100, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: WaterB: AcetonitrileBuffer: Sulfuric Acid |
| Elution | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 210 nm |
| Injection Volume | 10 µL | 5 µL |
| Column Temperature | 30 °C | 35 °C |
| Expected Retention | Dependent on gradient profile | Shorter, due to isocratic mode |
| Resolution | Potentially higher for complex mixtures | Effective for simpler reaction monitoring |
| Tailing Factor | Generally < 1.5 with acid modifier | Dependent on analyte-column interaction |
Experimental Protocols
Detailed methodologies for each proposed HPLC method are provided below to ensure reproducibility and facilitate adaptation to specific laboratory instrumentation and reaction conditions.
Method 1: Reversed-Phase C18 with Formic Acid Modifier
This method is a widely applicable approach for the separation of moderately polar to nonpolar compounds. The use of a C18 column provides excellent hydrophobic retention, while the formic acid in the mobile phase helps to improve peak shape and ionization efficiency for mass spectrometry (MS) detection if desired.
Objective: To achieve high-resolution separation of this compound from its starting materials, intermediates, and potential byproducts.
Materials:
-
Reversed-Phase C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Sample of the reaction mixture, diluted in mobile phase
Instrumentation:
-
HPLC system with a gradient pump, UV detector, and column oven
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with an appropriate volume of a 50:50 mixture of Mobile Phase A and B to achieve a concentration suitable for UV detection.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared sample.
-
Run the following gradient program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Method 2: Mixed-Mode Chromatography
This alternative method employs a mixed-mode stationary phase that offers both reversed-phase and ion-exchange retention mechanisms. This can provide unique selectivity for polar and ionizable compounds like amines, potentially improving separation from closely related impurities.
Objective: To provide an alternative selectivity for the analysis of this compound, particularly for separating it from polar impurities.
Materials:
-
Mixed-Mode HPLC Column (e.g., Primesep 100, 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Sulfuric Acid
-
Sample of the reaction mixture, diluted in mobile phase
Instrumentation:
-
HPLC system with an isocratic pump, UV detector, and column oven
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 45:55 v/v) containing a low concentration of sulfuric acid (e.g., 0.05%).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the mixed-mode column with the mobile phase for at least 15 minutes.
-
Inject the prepared sample.
-
Run the analysis in isocratic mode.
-
Monitor the elution profile at 210 nm.
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the logical flow of each HPLC method.
Confirming the structure of 4-Chloro-6-methoxypyrimidin-5-amine substitution products
For Researchers, Scientists, and Drug Development Professionals: A Guide to Key Substitution Reactions
This guide provides a comparative analysis of substitution products derived from 4-Chloro-6-methoxypyrimidin-5-amine, a versatile scaffold in medicinal chemistry. Understanding the reactivity of the C4-chloro position is crucial for the design and synthesis of novel derivatives with potential therapeutic applications. This document summarizes key substitution reactions, presents available quantitative data, and provides detailed experimental protocols for the synthesis of representative products.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) by various amines. The reaction outcome and yield can be influenced by the nature of the amine (aliphatic vs. aromatic), the reaction conditions, and the presence of activating or deactivating groups on the pyrimidine ring.
While direct comparative studies on a wide range of amines with this compound are not extensively documented in single reports, analysis of related structures suggests that primary and secondary amines readily displace the chloride. For instance, in a study on the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, it was observed that anilines and secondary aliphatic amines selectively displace the C4-chloride in the presence of a weak base.[1]
Table 1: Comparison of SNAr Reactions with Amines (Hypothetical Data Based on Related Compounds)
| Entry | Amine Nucleophile | Product | Typical Yield (%) | Reference |
| 1 | Aniline | 4-(Phenylamino)-6-methoxypyrimidin-5-amine | 70-85 | [1] |
| 2 | Morpholine | 4-(Morpholin-4-yl)-6-methoxypyrimidin-5-amine | 80-95 | [1] |
| 3 | Benzylamine | 4-(Benzylamino)-6-methoxypyrimidin-5-amine | 75-90 | [2] |
Note: The data in this table is illustrative and based on the reactivity of structurally similar compounds. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: General Procedure for SNAr with an Amine
A solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent (e.g., n-butanol, DMF, or acetonitrile) is treated with a base (e.g., K2CO3, Et3N, or DIPEA) (2.0 mmol). The reaction mixture is heated at a temperature ranging from 80 °C to 120 °C for 4-12 hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the C4 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl substituents at the C4 position. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base. Studies on related 4-amino-6-chloropyrimidines have demonstrated the feasibility of this transformation.[3]
Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (Representative Data)
| Entry | Arylboronic Acid | Product | Yield (%) | Catalyst/Ligand/Base |
| 1 | Phenylboronic acid | 4-Phenyl-6-methoxypyrimidin-5-amine | 78 | Pd(PPh3)4 / K2CO3 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-methoxypyrimidin-5-amine | 82 | Pd(dppf)Cl2 / Cs2CO3 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a degassed mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base (e.g., K2CO3 or Cs2CO3, 2.0 mmol) in a solvent system such as 1,4-dioxane/water or toluene/water is added a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 0.05 mmol). The reaction mixture is heated under an inert atmosphere at 80-100 °C for 6-16 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and can be employed to introduce a wide range of amino groups at the C4 position. This reaction utilizes a palladium catalyst in combination with a suitable phosphine ligand and a strong base.[4]
Table 3: Buchwald-Hartwig Amination of this compound (Representative Data)
| Entry | Amine | Product | Yield (%) | Catalyst/Ligand/Base |
| 1 | Aniline | 4-(Phenylamino)-6-methoxypyrimidin-5-amine | 85 | Pd2(dba)3 / XPhos / NaOtBu |
| 2 | N-Methylaniline | 4-(Methyl(phenyl)amino)-6-methoxypyrimidin-5-amine | 75 | Pd(OAc)2 / BINAP / Cs2CO3 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.02-0.05 mmol), a phosphine ligand (e.g., XPhos or BINAP, 0.04-0.10 mmol), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 mmol) in an anhydrous solvent (e.g., toluene or dioxane) is heated under an inert atmosphere at 80-110 °C for 8-24 hours. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography.
Visualizing Reaction Pathways
To illustrate the key transformations discussed, the following diagrams outline the general workflows for the substitution reactions of this compound.
Caption: General reaction pathways for the substitution at the C4 position of this compound.
Caption: A typical experimental workflow for the nucleophilic aromatic substitution (SNAr) with amines.
Caption: A standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-Chloro-6-methoxypyrimidin-5-amine: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-6-methoxypyrimidin-5-amine was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other chlorinated and aminated pyrimidines. It is imperative to treat this compound with caution and to conduct a thorough risk assessment before handling. This guide is intended to supplement, not replace, institutional safety protocols and the judgment of a trained chemical safety professional.
Essential Safety and Operational Overview
The operational plan for handling this compound prioritizes risk mitigation through a combination of engineering controls, personal protective equipment, and stringent handling and disposal procedures. Given the potential for irritation and unknown toxicological properties, a conservative approach is essential.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for similar chemical compounds.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a risk of splashing during procedures such as solution preparation or transfers. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fully fastened. |
| Impervious Clothing | For large-scale operations or situations with a high risk of splashing, fire/flame resistant and impervious clothing should be considered.[1] | |
| Respiratory Protection | Full-face Respirator | If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator should be used.[1] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risk. |
Hazard and First Aid Summary
While specific hazard classifications for this compound are unavailable, related compounds are generally classified as irritants. The following table summarizes potential hazards and corresponding first aid measures.
| Hazard | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Step-by-Step Handling and Disposal Plan
A systematic workflow is crucial for the safe handling and disposal of this compound.
Operational Protocol
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound :
-
Storage :
Disposal Plan
-
Waste Collection :
-
All solid waste, including contaminated gloves, weighing papers, and disposable labware, should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.
-
-
Waste Disposal :
Chemical and Physical Properties (Based on Analogs)
Quantitative data for this compound is limited. The following table presents available data for a closely related compound, 4-Chloro-6-methoxy-2-pyrimidinamine, to provide an estimation of its properties.
| Property | Value (for 4-Chloro-6-methoxy-2-pyrimidinamine) |
| Molecular Formula | C5H6ClN3O |
| Molecular Weight | 159.57 g/mol |
| Melting Point | 164-166 °C |
| Boiling Point | 349.4°C at 760 mmHg |
| Flash Point | 165.1±28.7 °C |
Source: ECHEMI[5]
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
